molecular formula C11H11BrN2O B13923194 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole

Cat. No.: B13923194
M. Wt: 267.12 g/mol
InChI Key: NFJVHOFVOZIZDY-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole (CAS 2629316-50-1) is a high-purity, liquid-form chemical reagent with the molecular formula C11H11BrN2O and a molecular weight of 267.13 g/mol . This compound belongs to the pyrazole class of heterocycles, a privileged scaffold in medicinal chemistry known for yielding derivatives with a diverse range of biological activities . The structure features a bromine atom and a benzyloxy group, which serve as versatile handles for further synthetic modification via cross-coupling and functional group transformations. This makes it a valuable intermediate for constructing more complex molecules, particularly in drug discovery programs . Pyrazole-based compounds are frequently investigated as potential chemotherapeutic agents due to their observed cytotoxic activities against various cancer cell lines . Furthermore, the pyrazole core is a common feature in compounds studied for their antimicrobial properties against pathogens such as MRSA and E. coli . Researchers utilize this benzyloxy- and bromo-functionalized pyrazole as a key building block in the design and synthesis of novel bioactive molecules, such as pyrazole-chalcone hybrids, for biological evaluation . The product should be stored sealed in dry conditions at 4 to 8 °C to maintain stability . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

4-bromo-1-methyl-5-phenylmethoxypyrazole

InChI

InChI=1S/C11H11BrN2O/c1-14-11(10(12)7-13-14)15-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3

InChI Key

NFJVHOFVOZIZDY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Benzyloxy 4 Bromo 1 Methyl 1h Pyrazole

Strategies for the Construction of the 1H-Pyrazole Core

The formation of the 1H-pyrazole ring is a fundamental step in the synthesis of 5-(benzyloxy)-4-bromo-1-methyl-1H-pyrazole. Various strategies have been developed, with cyclocondensation reactions and transition-metal catalyzed cross-coupling being the most prominent.

Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives

Cyclocondensation reactions are a cornerstone for pyrazole (B372694) synthesis, typically involving the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com This method is widely used due to its efficiency and the ready availability of starting materials. nih.gov

The general approach involves the condensation of methylhydrazine with a suitable 1,3-dicarbonyl precursor. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the pyrazole ring. The regioselectivity of this reaction, particularly with unsymmetrical dicarbonyl compounds, can sometimes be a challenge, potentially leading to a mixture of isomers. mdpi.combeilstein-journals.org

Key features of this method include:

Versatility: A wide range of substituted pyrazoles can be synthesized by varying the hydrazine and dicarbonyl components. nih.gov

Efficiency: The reactions often proceed in good to excellent yields. researchgate.net

Regioselectivity: While often reliable, the reaction of methylhydrazine can lead to two different regioisomers, which may require separation. beilstein-journals.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
Reactant 1Reactant 2ProductKey Features
Hydrazine/Methylhydrazine1,3-DiketonePolysubstituted PyrazoleA straightforward and rapid method for obtaining polysubstituted pyrazoles. mdpi.com
Hydrazine Derivativeα,β-Unsaturated KetonePyrazoline (oxidized to Pyrazole)Results in the synthesis of pyrazolines which, after oxidation, provide the pyrazole ring. nih.gov
Tosylhydrazonesα,β-Unsaturated Carbonyl Compound3,5-Disubstituted-1H-pyrazoleCan be achieved under microwave irradiation and solvent-free conditions. mdpi.com

Transition-Metal Catalyzed Cross-Coupling Approaches for Pyrazole Ring Formation

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyrazoles. These methods often involve the coupling of pre-functionalized starting materials and offer alternative routes to construct the pyrazole core. researchgate.netznaturforsch.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, can be employed to form C-C bonds necessary for the pyrazole ring system. znaturforsch.commdpi.com For instance, a suitably substituted vinyl halide can be coupled with a hydrazine derivative in the presence of a palladium catalyst to construct the pyrazole ring. These methods can offer high regioselectivity and functional group tolerance. rsc.org

Installation of the Benzyloxy Moiety

The introduction of the benzyloxy group at the C5 position of the pyrazole ring is a crucial step in the synthesis of the target compound. This is typically achieved through O-alkylation reactions.

O-Alkylation Reactions with Benzyl (B1604629) Halides

The most common method for introducing the benzyloxy group is the O-alkylation of a corresponding pyrazol-5-ol (or its tautomeric pyrazolone (B3327878) form) with a benzyl halide, such as benzyl bromide or benzyl chloride. google.com This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic pyrazolate anion.

Common bases used for this transformation include:

Potassium carbonate (K₂CO₃)

Sodium hydride (NaH)

Cesium fluoride (B91410) on alumina (B75360) (CsF-Al₂O₃) rsc.orgrsc.org

The choice of solvent is also important and can influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently used.

Regioselective Benzylation Strategies

Alkylation of pyrazoles can sometimes lead to a mixture of N- and O-alkylated products. rsc.org To achieve regioselective O-benzylation, several strategies can be employed. One approach involves the use of specific base and solvent systems that favor O-alkylation. For instance, the use of inorganic solid-supported bases like KF-Al₂O₃ has been shown to promote regioselective benzylation. rsc.org

Another strategy involves protecting the nitrogen atoms of the pyrazole ring before carrying out the O-alkylation. However, for the synthesis of 5-(benzyloxy)-1-methyl-1H-pyrazole, the presence of the methyl group on one of the nitrogen atoms already directs the benzylation to the remaining nucleophilic sites (the other nitrogen and the oxygen). Careful optimization of reaction conditions is therefore key to maximizing the yield of the desired O-benzylated product. nih.gov

Introduction of the Bromo Substituent

The final key functionalization in the synthesis of this compound is the introduction of a bromine atom at the C4 position of the pyrazole ring. The C4 position of the pyrazole ring is generally nucleophilic and susceptible to electrophilic aromatic substitution. researchgate.net

Electrophilic bromination is the most common method for this transformation. Reagents such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) are typically used. The reaction is often carried out in an inert solvent like dichloromethane (B109758) or carbon tetrachloride. Controlling the stoichiometry of the brominating agent is crucial to prevent over-bromination. The reaction is often performed at low temperatures to enhance regioselectivity.

Table 2: Common Reagents for the Bromination of Pyrazoles
Brominating AgentTypical Reaction ConditionsNotes
N-Bromosuccinimide (NBS)Inert solvent (e.g., CH₂Cl₂), often at low temperature.A mild and selective brominating agent.
Bromine (Br₂)Inert solvent (e.g., CCl₄, acetic acid).A strong brominating agent; care must be taken to control stoichiometry.

Electrophilic Bromination of Pyrazole Precursors

Electrophilic bromination is a fundamental method for the halogenation of pyrazole rings. The regioselectivity of this reaction is highly dependent on the nature and position of the substituents already present on the pyrazole core. For the synthesis of 4-bromopyrazoles, direct bromination of the corresponding pyrazole precursor is a common approach.

Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a widely used reagent due to its milder nature compared to elemental bromine, which can lead to over-bromination and side reactions. The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile at controlled temperatures to ensure high regioselectivity. jmcs.org.mx The choice of solvent can also influence the reaction's outcome.

An efficient one-pot, solvent-free method for the regioselective synthesis of 4-bromopyrazole derivatives has been reported. jmcs.org.mxresearchgate.net This approach involves the reaction of 1,3-dicarbonyl compounds with arylhydrazines in the presence of N-bromosaccharin and silica (B1680970) gel-supported sulfuric acid as a catalyst. researchgate.net This method offers advantages in terms of simplicity, efficiency, and reduced environmental impact.

Halogenation of Precursors with Specific Directing Groups

The presence of directing groups on the pyrazole ring can significantly influence the regiochemical outcome of halogenation reactions. For instance, the synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole was achieved by the reaction of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide in the presence of a base, where the initial bromination is directed by the existing substituents. mdpi.com

In some cases, a substituent can be used to direct bromination to a specific position and can later be removed or transformed. This strategy is particularly useful when direct bromination does not yield the desired isomer. The electronic properties of the substituents play a crucial role; electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. The interplay of these electronic effects and steric hindrance determines the final position of the incoming bromine atom.

N-Methylation of the Pyrazole Ring

The introduction of a methyl group at the N1 position of the pyrazole ring is another key synthetic step. The challenge in N-alkylation of unsymmetrically substituted pyrazoles lies in controlling the regioselectivity, as methylation can occur at either of the two nitrogen atoms.

Regioselective N-Alkylation Techniques

Achieving high regioselectivity in the N-methylation of pyrazoles is a persistent challenge in synthetic chemistry due to the often similar reactivity of the two adjacent nitrogen atoms. acs.org A systematic study on the N-substitution of 3-substituted pyrazoles has shown that regioselective N1-alkylation can be achieved using potassium carbonate as the base in dimethyl sulfoxide (B87167) (DMSO). lookchem.com

More recently, a highly selective N1-methylation protocol has been developed using sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgresearcher.life This method provides excellent regioselectivity (92:8 to >99:1 N1/N2 ratio) for a range of pyrazole substrates, including those with 4-bromo substituents. acs.org The reaction proceeds via N-silylethylation followed by protodesilylation to yield the N-methyl pyrazole.

The choice of the alkylating agent, base, and solvent system is critical in directing the methylation to the desired nitrogen atom. Steric hindrance around one of the nitrogen atoms can also be exploited to favor alkylation at the less hindered position.

Total Synthesis and Optimized Synthetic Routes for this compound

While a specific, detailed total synthesis of this compound is not extensively documented in a single source, a plausible and optimized synthetic route can be constructed based on the methodologies described for analogous compounds. An efficient synthesis would likely involve a multi-step sequence that carefully controls the introduction of each substituent.

A potential synthetic pathway could commence with the formation of a 5-hydroxypyrazole intermediate. This can be achieved through the condensation of a β-ketoester with a hydrazine derivative. The hydroxyl group can then be protected as a benzyl ether using benzyl bromide in the presence of a suitable base. Following the protection step, the pyrazole ring can be regioselectively brominated at the 4-position using a mild brominating agent like NBS. The final step would involve the regioselective N-methylation of the 4-bromo-5-(benzyloxy)-1H-pyrazole intermediate. Utilizing the aforementioned regioselective N-alkylation techniques would be crucial to obtain the desired N1-methylated product in high yield and purity.

The table below outlines a proposed synthetic sequence with typical reagents and conditions.

StepTransformationReagents and ConditionsKey Considerations
1Pyrazole Ring FormationDiethyl malonate, Hydrazine hydrate, NaOEt, EtOH, refluxFormation of the pyrazolone core.
2O-BenzylationBenzyl bromide, K₂CO₃, Acetone, refluxProtection of the hydroxyl group.
3Electrophilic BrominationN-Bromosuccinimide (NBS), CH₂Cl₂, 0 °C to rtRegioselective bromination at the C4 position.
4N-Methylation(Chloromethyl)trimethylsilane, KHMDS, THF; then TBAFRegioselective N1-methylation.

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by the interplay of the pyrazole ring's aromaticity and the electronic effects of its substituents. The bromine atom at the 4-position is a key handle for further functionalization.

Reactions at the Pyrazole Ring (e.g., further substitutions)

The bromine atom at the C4 position of the pyrazole ring is susceptible to nucleophilic substitution, although this typically requires harsh conditions or metal catalysis. More commonly, the bromo substituent serves as a versatile precursor for various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. For instance, 4-bromopyrazoles can be coupled with boronic acids (Suzuki reaction) to generate 4-arylpyrazole derivatives.

The reactivity of the bromine atom can be influenced by the other substituents on the ring. The electron-donating benzyloxy group at the C5 position and the methyl group at the N1 position can modulate the electron density of the pyrazole ring, thereby affecting the efficiency and outcome of these coupling reactions.

Transformations Involving the Bromo Functionality (e.g., cross-coupling reactions)

The bromo substituent at the C4 position of the pyrazole ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with a halide. For 4-bromo-1-methyl-pyrazoles, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. The general conditions involve a palladium catalyst, a base, and a suitable solvent system. While specific examples for this compound are not extensively documented in readily available literature, the reactivity is expected to be analogous to other 4-bromo-1-methyl-pyrazoles.

ReactantCoupling PartnerCatalyst/LigandBaseSolventProduct
4-Bromo-1-methyl-1H-pyrazole derivativeArylboronic acidPd(OAc)₂, XPhosK₃PO₄Dioxane/H₂O4-Aryl-1-methyl-1H-pyrazole derivative

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of conjugated systems. 4-Bromo-1-methyl-pyrazoles can be efficiently coupled with various alkynes under standard Sonogashira conditions, which typically employ a palladium catalyst, a copper(I) co-catalyst, and an amine base. The presence of a trifluoromethyl group on the pyrazole ring has been noted to sometimes make the Sonogashira coupling more challenging. nih.gov

ReactantCoupling PartnerCatalyst SystemBaseSolventProduct
4-Bromo-1-methyl-1H-pyrazole derivativeTerminal alkynePd catalyst, Cu(I) co-catalystAmine (e.g., Et₃N)THF or DMF4-Alkynyl-1-methyl-1H-pyrazole derivative

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. This method is valuable for the synthesis of substituted alkenes. 4-Bromo-pyrazoles can participate in Heck reactions with various alkenes to yield 4-alkenyl-pyrazoles. The reaction typically requires a palladium catalyst and a base.

ReactantCoupling PartnerCatalystBaseSolventProduct
4-Bromo-1-methyl-1H-pyrazole derivativeAlkenePd(OAc)₂Base (e.g., Et₃N, K₂CO₃)DMF or DMA4-Alkenyl-1-methyl-1H-pyrazole derivative

Modifications of the Benzyloxy Group

The benzyloxy group at the C5 position serves as a protecting group for the hydroxyl functionality. Its removal is a key transformation to unmask the hydroxyl group for further synthetic manipulations or to access the final target molecule.

Catalytic Hydrogenolysis: The most common method for the deprotection of a benzyloxy group is catalytic hydrogenolysis. This reaction involves the cleavage of the C-O bond of the benzyl ether in the presence of a palladium catalyst and a hydrogen source. The reaction is typically clean and proceeds under mild conditions, yielding the corresponding alcohol and toluene (B28343) as a byproduct.

ReactantReagentsCatalystSolventProduct
This compoundH₂ (gas) or a hydrogen donorPd/CEthanol, Methanol, or Ethyl acetate4-Bromo-1-methyl-1H-pyrazol-5-ol

Reactivity at the N-Methyl Position

The N-methyl group on the pyrazole ring is generally considered to be chemically robust and less prone to transformations compared to the bromo and benzyloxy functionalities.

General Stability: The N-methyl group is typically stable under a wide range of reaction conditions, including those employed for cross-coupling reactions and deprotection of the benzyloxy group. This stability is advantageous as it allows for selective modifications at other positions of the pyrazole ring without affecting the N-methyl substituent.

Limited Reactivity: While methods for the N-methylation of pyrazoles are well-established, reactions involving the cleavage or functionalization of an existing N-methyl group are less common. doi.orgacs.org In a specific reported case, an unusual rearrangement of a pyrazole nitrene involved the oxidative conversion of a remote methyl group to a CH₂OAc moiety. mdpi.com However, this represents a highly specific transformation and is not indicative of general reactivity. For most synthetic purposes, the N-methyl group of this compound can be regarded as a stable substituent.

Advanced Spectroscopic and Structural Elucidation of 5 Benzyloxy 4 Bromo 1 Methyl 1h Pyrazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole and its analogues, ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable for unambiguous structural assignment.

¹H NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum provides critical information about the number of different types of protons and their neighboring environments. In this compound, distinct signals are expected for the N-methyl group, the benzylic methylene (B1212753) protons, the aromatic protons of the benzyl (B1604629) group, and the lone proton on the pyrazole (B372694) ring.

Based on data from analogous structures, the expected chemical shifts (δ) are as follows:

N-Methyl (N-CH₃): This signal typically appears as a sharp singlet in the upfield region, generally around 3.7-4.0 ppm. For instance, in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the O-methyl protons are observed at 4.05 ppm. mdpi.com

Benzylic Methylene (O-CH₂-Ph): The two protons of the methylene bridge are expected to appear as a singlet around 5.2-5.4 ppm, influenced by the adjacent oxygen and aromatic ring.

Aromatic Protons (C₆H₅): The five protons of the phenyl ring of the benzyloxy group will typically resonate in the aromatic region, between 7.2 and 7.5 ppm, often as a complex multiplet.

Pyrazole Ring Proton (C₃-H): With the C4 and C5 positions substituted, the only remaining proton is at the C3 position. This proton is expected to appear as a singlet in the downfield region, typically between 7.5 and 7.8 ppm. In the related compound 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the H-5 proton signal is found at 7.78 ppm. mdpi.com Similarly, for 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the pyrazole protons appear as singlets at 7.61 and 7.48 ppm. rsc.org

Proton GroupExpected Chemical Shift (δ, ppm)MultiplicityAnalogous Compound Data (δ, ppm)
N-CH₃3.7 - 4.0Singlet4.05 (OCH₃ in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole) mdpi.com
O-CH₂-Ph5.2 - 5.4SingletN/A
C₆H₅7.2 - 7.5Multiplet7.23 - 7.56 (Phenyl in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole) mdpi.com
Pyrazole C₃-H7.5 - 7.8Singlet7.78 (H-5 in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole) mdpi.com

¹³C NMR Spectroscopic Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound would show distinct resonances for each unique carbon atom.

Expected chemical shifts for the key carbon atoms are:

N-Methyl Carbon (N-CH₃): Typically resonates in the range of 35-40 ppm.

Benzylic Methylene Carbon (O-CH₂-Ph): Appears around 70-75 ppm due to the deshielding effect of the attached oxygen.

Pyrazole Ring Carbons:

C3: The carbon bearing the lone proton.

C4-Br: The carbon attached to the bromine atom is expected at a lower field, for example, the C-4 in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole appears at 82.0 ppm. mdpi.com

C5-O: The carbon attached to the benzyloxy group would be significantly downfield. In 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the C-3 attached to the methoxy (B1213986) group is found at 161.2 ppm. mdpi.com

Aromatic Carbons (C₆H₅): These carbons typically appear between 125 and 140 ppm, with the ipso-carbon (attached to the O-CH₂ group) being slightly more downfield.

Carbon GroupExpected Chemical Shift (δ, ppm)Analogous Compound Data (δ, ppm)
N-CH₃35 - 40N/A
O-CH₂-Ph70 - 75N/A
Pyrazole C₄-Br~80 - 9082.0 (in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole) mdpi.com
Aromatic C₆H₅125 - 140117.6 - 139.7 (in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole) mdpi.com
Pyrazole C₅-O~160161.2 (C-O in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole) mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR, two-dimensional techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, the primary use would be to confirm the coupling within the phenyl ring of the benzyloxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the ¹H signals for the N-CH₃, O-CH₂, C₃-H, and phenyl protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The N-methyl protons to the C5 and N1-adjacent ring carbons.

The benzylic (O-CH₂) protons to the C5 of the pyrazole ring and the ipso-carbon of the phenyl ring.

The pyrazole C₃-H proton to the C4 and C5 carbons, confirming their adjacency.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁BrN₂O), the expected exact mass is approximately 266.0058 g/mol . A high-resolution mass spectrum (HRMS) would confirm this molecular formula.

The electron ionization (EI) mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z 266 and 268.

Key fragmentation pathways would likely involve:

Loss of the benzyl group: Cleavage of the O-CH₂ bond could lead to a prominent peak corresponding to the benzyl cation [C₇H₇]⁺ at m/z 91.

Loss of the benzyloxy radical: This would result in a fragment corresponding to the [M - C₇H₇O]⁺ ion.

Loss of bromine: Fragmentation involving the loss of a bromine radical would yield an [M - Br]⁺ ion. For the analogue 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, a fragment corresponding to [M–Br]⁺ is observed at m/z 174. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching (aromatic and aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the pyrazole and benzene (B151609) rings are expected in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong band corresponding to the aryl-alkyl ether (C-O-C) stretch is expected in the range of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

C-Br stretching: The carbon-bromine bond vibration typically appears in the fingerprint region, at lower wavenumbers, usually between 500 and 600 cm⁻¹.

For comparison, the IR spectrum of the related 4-bromo-3-methoxy-1-phenyl-1H-pyrazole shows key bands at 2947, 1554, 1502, and 1099 cm⁻¹. mdpi.com

X-ray Crystallography for Solid-State Structural Determination of Relevant Pyrazole Derivatives

While a crystal structure for the specific title compound is not publicly available, X-ray diffraction studies on analogous pyrazole derivatives provide significant insight into the expected solid-state conformation, bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net

Studies on various substituted pyrazoles reveal that the five-membered pyrazole ring is typically planar. The substituents on the ring, such as the benzyloxy and bromo groups, will influence the crystal packing. In the solid state, pyrazole derivatives often form aggregates through various intermolecular interactions. Although the N-methylated pyrazole cannot act as a hydrogen bond donor, weak C-H···O or C-H···N hydrogen bonds, as well as π-π stacking interactions between the phenyl rings of the benzyloxy groups or the pyrazole rings, can be expected to play a significant role in stabilizing the crystal lattice. researchgate.netmdpi.com The crystal structure of a bipyrazole derivative, for instance, shows that molecules are connected via strong N-H···O hydrogen bonds, and the various rings are twisted relative to one another. mdpi.comresearchgate.net Such analyses provide a predictive framework for understanding how this compound molecules might arrange themselves in a crystalline solid.

Theoretical and Computational Investigations of 5 Benzyloxy 4 Bromo 1 Methyl 1h Pyrazole

Electronic Structure and Aromaticity Studies of the Pyrazole (B372694) Ring System

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is an aromatic system. ijraset.comrrbdavc.org Its aromaticity is a result of the planar, cyclic arrangement of sp² hybridized atoms with a total of 6 π-electrons, conforming to Hückel's rule. rrbdavc.org One nitrogen atom is pyrrole-like, contributing two electrons to the aromatic sextet, while the other is pyridine-like, with its lone pair in an sp² orbital in the plane of the ring. chemicalbook.comnih.gov This electronic configuration is fundamental to the chemical properties of pyrazole derivatives.

The presence of substituents on the pyrazole ring, such as the benzyloxy, bromo, and methyl groups in 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole, can influence the electronic distribution and aromaticity of the ring. Electron-donating or electron-withdrawing groups can alter the electron density at different positions of the ring, thereby affecting its reactivity. nih.gov Computational studies can quantify these effects by calculating parameters such as aromatic stabilization energy (ASE), nucleus-independent chemical shift (NICS), and bond lengths.

Calculated Bond Lengths and Angles for Parent Pyrazole chemicalbook.com

BondLength (Å)AngleDegrees (°)
C3-C41.42C5-N1-N2113.0
C4-C51.38
N1-N21.35
N2-C31.34
C5-N11.35

This table presents calculated bond lengths and angles for the parent pyrazole molecule, providing a reference for understanding the geometry of the pyrazole ring system.

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich or electron-poor. nih.gov For pyrazole, the C4 position generally has the highest electron density, making it susceptible to electrophilic attack, whereas the C3 and C5 positions are more electron-deficient. chemicalbook.com

Tautomerism and Conformational Analysis of this compound

Tautomerism is a significant feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms. rrbdavc.orgnih.gov However, in the case of this compound, the presence of a methyl group on one of the nitrogen atoms (N1) precludes this type of tautomerism.

Conformational analysis becomes important due to the presence of the flexible benzyloxy group. The rotation around the C-O and O-CH₂ bonds can lead to different spatial arrangements of the benzyloxy substituent relative to the pyrazole ring. Computational methods can be employed to determine the most stable conformers by calculating their relative energies. This analysis helps in understanding the preferred three-dimensional structure of the molecule, which can influence its interactions with other molecules.

Quantum Chemical Calculations (e.g., DFT) for Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict a variety of molecular properties with reasonable accuracy. nih.goveurasianjournals.com These calculations can provide insights into the geometric and electronic properties of this compound.

Key properties that can be predicted using DFT include:

Optimized molecular geometry: Provides precise bond lengths and angles for the most stable conformation.

Vibrational frequencies: Can be compared with experimental infrared (IR) and Raman spectra to confirm the structure. nih.gov

Electronic properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Spectroscopic properties: Including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

Calculated Electronic Properties of a Pyrazole Derivative using DFT malayajournal.org

PropertyValue (Gas Phase)Value (Solvent Phase)
HOMO-LUMO Gap (eV)4.113.99
Electronegativity (eV)3.823.97

This table showcases examples of electronic properties for a pyrazole derivative calculated using DFT, illustrating the kind of data that can be obtained for this compound.

DFT calculations are instrumental in correlating the structural features of a molecule with its chemical behavior. researchgate.net

Computational Reaction Mechanism Elucidation for Synthetic Pathways

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of pyrazole derivatives, various synthetic routes exist, such as the Knorr pyrazole synthesis and 1,3-dipolar cycloadditions. rrbdavc.orgnih.gov Theoretical calculations can be used to model the reaction pathways, identify transition states, and calculate activation energies. acs.org

This information helps in understanding the regioselectivity and stereoselectivity of a reaction, and can aid in optimizing reaction conditions to improve yields and selectivity. For instance, in the synthesis of a substituted pyrazole, computational studies can help predict which isomer is more likely to be formed. rsc.org

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent or interacting with a biological target. eurasianjournals.comnih.gov

By simulating the motion of the molecule, MD can provide insights into:

Conformational flexibility: Particularly of the benzyloxy side chain.

Solvent effects: How the molecule interacts with solvent molecules.

Binding stability: If the molecule is part of a larger complex, MD can assess the stability of its interactions. nih.gov

The results from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can provide information about the stability and flexibility of the molecule's structure. rsc.org

Biological Activity and Structure Activity Relationship Sar Studies of Pyrazole Derivatives Relevant to 5 Benzyloxy 4 Bromo 1 Methyl 1h Pyrazole

In Vitro Anticancer Activity and Cellular Target Identification

Pyrazole (B372694) derivatives have been extensively investigated for their potential as anticancer agents, demonstrating efficacy against a multitude of cancer cell lines. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that the anticancer potency and selectivity of these compounds can be significantly enhanced by modifying the substituents on the pyrazole ring. nih.gov

A substantial body of research has documented the cytotoxic effects of pyrazole derivatives against various human cancer cell lines. For instance, novel pyrazoline scaffolds derived from coumarin–carbazole chalcones have shown promising activity. srrjournals.com Specifically, certain compounds exhibited potent activity against the K562 leukemia cell line. srrjournals.com

In another study, a series of novel pyrazole derivatives were synthesized and evaluated for their in vitro anticancer activities against 60 human cancer cell lines, including those from leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney cancers. nih.gov One pyrimidine-2(1H)-thione derivative, in particular, showed good anticancer activity with a GI50 MG-MID of 3.59 µM. nih.gov Furthermore, certain pyrazolyl derivatives demonstrated high selectivity and activity against the HOP-92 non-small cell lung cancer cell line and the A498 renal cancer cell line. nih.gov

The antiproliferative activity of pyrazole acylhydrazones and amides has also been assessed. One N-unsubstituted amide derivative was found to be more effective than cisplatin (B142131) against cervical HeLa and lung A549 cancer cells. nih.gov Additionally, a series of novel sugar-based pyrazole derivatives displayed good inhibitory activity against HepG2 (liver) and A549 (lung) cells. srrjournals.com

Table 1: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

The anticancer effects of pyrazole derivatives are often mediated through the induction of apoptosis. nih.govwaocp.org For example, a trisubstituted pyrazole derivative was found to reduce tumor growth by inhibiting estrogen receptor-α expression. nih.gov Another study on a triple-negative breast cancer cell line (MDA-MB-468) showed that a specific pyrazole derivative induced dose- and time-dependent cell toxicity, with an IC50 value significantly lower than that of Paclitaxel. nih.govwaocp.org This compound was found to induce cell cycle arrest in the S phase and provoke apoptosis, which was associated with an elevated level of reactive oxygen species (ROS) and increased caspase 3 activity. nih.govwaocp.org

Further investigations into the molecular mechanisms have revealed that some pyrazole derivatives can downregulate the anti-apoptotic protein Bcl-2. acs.org For instance, two pyrazole-indole hybrids caused a significant decrease in the Bcl-2 protein level, which aligns with their ability to induce apoptosis. acs.org These compounds were also found to induce a higher percentage of apoptotic cells compared to the control. acs.org

Antimicrobial Activity Profile (Antibacterial, Antifungal)

Pyrazole derivatives are recognized for their broad-spectrum antimicrobial properties, exhibiting activity against a variety of bacterial and fungal strains. nih.govresearchgate.net

Numerous studies have demonstrated the antibacterial potential of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. nih.gov For instance, newly designed pyrazole compounds have shown moderate antibacterial activity with MIC values as low as 12.5 μg/ml. nih.gov Some pyrazole-triazole hybrids have been reported as potent inhibitors of both Gram-positive and Gram-negative bacterial strains, with MIC values in the range of 10–15 μg/ml. nih.gov

Imidazo-pyridine substituted pyrazole derivatives have emerged as potent broad-spectrum antibacterial agents, showing better in vitro activity than ciprofloxacin (B1669076) against two Gram-positive and four Gram-negative bacterial strains, with minimum bactericidal concentration (MBC) values of less than 1 μg/ml for most strains. nih.gov Additionally, a series of pyrazole derivatives showed wide-spectrum activity against Proteus vulgaris (Gram-negative) and very broad-spectrum inhibitory activity against Bacillus subtilis and Staphylococcus aureus (Gram-positive). researchgate.net

Table 2: Antibacterial Activity of Selected Pyrazole Derivatives

The antifungal activity of pyrazole derivatives has also been a subject of significant research. nih.gov A series of pyrazole carboxamides and isoxazolol pyrazole carboxylates were evaluated in vitro against four types of phytopathogenic fungi. nih.gov Several pyrazole carboxamides displayed notable antifungal activity. nih.gov One isoxazole (B147169) pyrazole carboxylate, in particular, exhibited significant antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.gov

In another study, twenty different pyrazole derivatives were evaluated for their antifungal efficiency. One compound was found to be most effective against Aspergillus niger and Aspergillus flavus, with inhibition zone diameters of 32.0 mm and 30.0 mm, respectively. nih.gov This particular pyrazole derivative showed 100% antifungal activity at concentrations between 1000 and 500 μg/ml. nih.gov

Enzyme Inhibition Studies and Target Validation

The biological activities of pyrazole derivatives are often linked to their ability to inhibit specific enzymes, making them valuable candidates for drug development. researchgate.netacs.org

A novel series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and investigated for their ability to selectively inhibit the A and B isoforms of monoamine oxidase (MAO). acs.orgresearchgate.net Most of these compounds showed high activity against both MAO-A and MAO-B isoforms, with Ki values in the nanomolar range. acs.org

In another study, pyrazole derivatives were evaluated for their inhibitory effects against human carbonic anhydrase (hCA) I and II isoforms. nih.govtandfonline.comtandfonline.com These compounds exhibited effective inhibition profiles with KI values in the range of 5.13–16.9 nM for hCA I and 11.77–67.39 nM for hCA II. tandfonline.comtandfonline.com

Furthermore, pyrazole-based compounds have been identified as selective inhibitors of various other enzymes. For example, some tridentate N,N-bis(3,5-dimethylpyrazol-1-ylmethyl) derivatives were found to be selective inhibitors of urease, while another was a selective inhibitor of butyrylcholinesterase. researchgate.net The pyrazole scaffold has also been instrumental in the development of inhibitors for cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. nih.govrsc.org

Table 3: Enzyme Inhibition by Selected Pyrazole Derivatives

Inhibition of Specific Enzymes

Pyrazole derivatives have been identified as inhibitors of numerous enzymes critical to various pathological and physiological processes.

DNA Gyrase : As a type II topoisomerase, DNA gyrase is a crucial enzyme for bacterial survival, making it a prime target for antibacterial agents. Certain 1,5-diarylpyrazole derivatives have been investigated as potential inhibitors of DNA gyrase B in Staphylococcus aureus. Computational docking studies suggest that these derivatives can bind effectively within the ATP binding pocket of the enzyme, with the pyrazole ring playing a vital role in positioning the molecule for interaction with key active site residues.

Meprin α and β : These metalloproteinases are implicated in diseases involving tissue remodeling and inflammation. A series of 3,5-diphenylpyrazole (B73989) derivatives have been evaluated as inhibitors of both meprin α and β. The unsubstituted 3,5-diphenylpyrazole scaffold itself shows high potency against meprin α, with activity in the low nanomolar range.

Xanthine Oxidase (XO) : This enzyme plays a key role in purine (B94841) metabolism and its overactivity can lead to hyperuricemia and gout. Pyrazolone-based derivatives have been synthesized and studied as XO inhibitors. One study identified 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid as the most potent inhibitor in its series.

Monoamine Oxidase (MAO) : MAO-A and MAO-B are important enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters. A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and found to be reversible, potent, and selective inhibitors of MAO-A over MAO-B.

Identification of Pharmacological Targets for Pyrazole Derivatives

The broad spectrum of biological effects exhibited by pyrazole derivatives stems from their ability to interact with a wide range of pharmacological targets.

Cyclooxygenase (COX) : Many pyrazole-containing compounds are known for their anti-inflammatory properties, which are often achieved through the inhibition of COX-1 and COX-2 enzymes. Certain 4-thiazolyl pyrazolyl derivatives have been evaluated for their selective COX-2 inhibitory effects.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) : HPPD is a well-established target for herbicides. Numerous pyrazole derivatives have been designed as HPPD inhibitors. For instance, pyrazole derivatives containing a benzoyl scaffold have shown potent inhibition of Arabidopsis thaliana HPPD (AtHPPD), with IC50 values significantly lower than the commercial herbicide topramezone.

Penicillin-Binding Protein 2a (PBP2a) : The resistance of Methicillin-resistant Staphylococcus aureus (MRSA) is attributed to the PBP2a enzyme. Novel pyrazole-based compounds have been designed and evaluated as PBP2a inhibitors, showing moderate bactericidal activity against MRSA and vancomycin-resistant S. aureus (VRSA) strains.

Kinases : Protein kinases are a major class of drug targets, particularly in oncology. Pyrazole derivatives have been developed as inhibitors for various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. Novel 1H-pyrazol-5(4H)-one derivatives have demonstrated potent VEGFR-2 inhibition.

Other In Vitro Biological Activities

Beyond specific enzyme inhibition, pyrazole derivatives have demonstrated a range of other biological activities in vitro.

Herbicidal Activity : As mentioned, HPPD is a primary target for pyrazole-based herbicides. A series of 1-acyl-3-phenyl-pyrazol benzophenones exhibited good herbicidal activity against barnyard grass. Similarly, other novel pyrazole derivatives have shown excellent pre- and post-emergence herbicidal effects against weeds like Echinochloa crusgalli, while demonstrating high crop safety for maize, cotton, and wheat.

Herbicidal Activity of Pyrazole Derivatives
Compound SeriesTarget WeedActivity NotedReference
1-Acyl-3-phenyl-pyrazol benzophenones (e.g., 5n, 5o)Barnyard grassGood activity at 0.05 mmol m-2, more potent than pyrazoxyfen.
Pyrazole derivatives with benzoyl scaffold (e.g., Z21)Echinochloa crusgalli (pre-emergence)Stem and root inhibition of 44.3% and 69.6%, respectively. Superior to topramezone.
Pyrazole derivatives with benzoyl scaffold (e.g., Z5, Z15, Z20, Z21)Various weeds (post-emergence)Excellent activity at 150 g ai/ha with high safety for maize, cotton, and wheat.
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide derivative (6l)Brassica campestris100% inhibition at 200 µg/mL.

Antiviral Activity : The pyrazole scaffold is present in compounds tested for antiviral properties. Certain 4,5-disubstituted pyrazole derivatives have shown potent activity against a broad panel of viruses in cell culture. Other substituted pyrazoles have demonstrated promising activity against Hepatitis A virus and Herpes simplex virus type-1.

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole derivatives is highly dependent on the substitution pattern around the core ring. The following sections analyze the influence of specific moieties relevant to 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole.

Halogenation, particularly at the C4 position of the pyrazole ring, is a common strategy in medicinal chemistry to modulate a compound's activity, selectivity, and pharmacokinetic properties.

Electronic and Lipophilic Effects : A bromine atom at the C4 position acts as an electron-withdrawing group and increases the lipophilicity of the molecule. These changes can affect how the compound interacts with its biological target and its ability to cross cell membranes.

Target Interactions : 4-Bromopyrazole is known to retain the ability to inhibit alcohol dehydrogenase, similar to unsubstituted pyrazole. The bromine atom can also participate in halogen bonding, a specific non-covalent interaction that can contribute to binding affinity at a protein active site.

Methylation at the N1 position of the pyrazole ring is a critical modification that can significantly alter a compound's biological profile.

Elimination of Hydrogen Bonding : N-methylation removes the N-H proton, preventing the molecule from acting as a hydrogen bond donor at that position. This can be crucial for selectivity, as it may abolish binding to off-targets that rely on this hydrogen bond for interaction.

Modulation of Physicochemical Properties : The addition of a methyl group slightly increases lipophilicity and can alter the conformation of the molecule and its metabolic stability.

Impact on Potency : The effect of N-methylation on potency is target-dependent. In a study of pyrazole-based meprin inhibitors, the introduction of an N-methyl group to the 3,5-diphenylpyrazole scaffold resulted in a 4- to 6-fold decrease in activity against both meprin α and β compared to the unsubstituted (N-H) analog. This suggests that for this particular target, the N-H group may be involved in a key hydrogen bonding interaction or that the N-methyl group introduces an unfavorable steric clash. However, in other contexts, such as in a series of 4-chloro-3-ethyl-1H-pyrazole-5-carbohydrazide derivatives with herbicidal activity, the N1-methyl group was a common feature among the most active compounds. This highlights that N-methylation can be a favorable modification for certain biological targets.

Effect of N-Substitution on Meprin Inhibition
CompoundN-SubstituentMeprin α IC50 (nM)Meprin β IC50 (nM)
3,5-diphenylpyrazole (7a)-H15 ± 2170 ± 20
N-methyl-3,5-diphenylpyrazole (21a)-CH390 ± 10700 ± 100
N-phenyl-3,5-diphenylpyrazole (21b)-Phenyl60 ± 101100 ± 200

Impact of Other Structural Modifications on Pharmacological Profile

The pharmacological versatility of the pyrazole scaffold is profoundly influenced by the nature and position of its substituents. researchgate.netnih.gov Structure-activity relationship (SAR) studies reveal that modifications at the N1, C3, C4, and C5 positions of the pyrazole ring can dramatically alter a compound's potency, selectivity, and spectrum of biological activity. researchgate.net These substitutions modulate the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. researchgate.net

Influence of N1-Position Substituents

The substituent at the N1 position plays a critical role in defining the pharmacological profile of many pyrazole derivatives. In the context of cannabinoid receptor (CB1) antagonists, a 2,4-dichlorophenyl group at the N1 position was found to be optimal for high-affinity binding. nih.gov Altering this group to a 4-chlorophenyl or 4-nitrophenyl substituent leads to a decrease in binding affinity, highlighting the specific steric and electronic requirements for potent receptor interaction. nih.gov

For anti-inflammatory activity through cyclooxygenase (COX) inhibition, N1-benzenesulfonamide moieties have proven effective. tandfonline.com Specifically, certain N1-benzenesulfonamide pyrazole derivatives demonstrated preferential selectivity toward COX-2, a key target in anti-inflammatory drug design. tandfonline.com The substitution pattern on the pyrazole ring itself is crucial, as N1-substituted pyrazoles often exhibit greater stability and distinct biological properties compared to their unsubstituted counterparts. researchgate.net

Modifications at the C3 and C5 Positions

The substituents at the C3 and C5 positions are pivotal in determining the biological activity and selectivity of pyrazole compounds. SAR studies on CB1 receptor antagonists identified a para-substituted phenyl ring at the C5 position as a requirement for potent activity. nih.gov Varying the substituent on this phenyl ring significantly impacts binding affinity. For instance, replacing a p-chlorophenyl group with a p-iodophenyl group at C5 resulted in a compound with higher affinity for the CB1 receptor (Ki value of 7.5 nM) and a high degree of selectivity over the CB2 receptor. nih.gov

Similarly, for anticancer activity, the nature of the aryl group at C5 can be a determining factor. In a series of pyrazole derivatives tested for EGFR tyrosine kinase inhibition, a compound with a trifluoromethyl group at the para position of the C5-phenyl ring showed the most potent activity. mdpi.com In other series, electron-donating groups at position three were found to enhance antimicrobial activity. mdpi.com The interplay between substituents at C3 and C5 is also crucial; for example, in a series of antifungal pyrazole carboxamides, the relative position of the carboxamide group (at C4 vs. C5) dictated the selectivity between insecticidal and fungicidal activity. nih.gov

CompoundC5-SubstituentCB1 Receptor Binding Affinity (Ki, nM)Selectivity (CB1 vs. CB2)
SR141716A (Lead Compound)4-Chlorophenyl20.3>500-fold
Analog 14-Iodophenyl7.5306-fold
Analog 2Phenyl40.1>250-fold
Analog 34-Methylphenyl46.9>213-fold

This interactive table summarizes the structure-activity relationship of pyrazole derivatives as cannabinoid receptor antagonists, focusing on modifications at the C5 position. Data sourced from scientific literature. nih.gov

Role of C4-Position Substituents

The C4 position of the pyrazole ring is a common site for electrophilic substitution, and modifications here can significantly tune biological activity. mdpi.com For instance, the presence of a cyano group at the C4 position in conjunction with a lipophilic aryl substituent at C5 was found to improve the antibacterial activity of certain pyrazole derivatives by enhancing the inhibition of dihydrofolate reductase (DHFR). mdpi.com

Impact of Carboxamide and Other Functional Groups

The introduction of specific functional groups, such as carboxamides, is a key strategy in modifying the pharmacological profile of pyrazoles. A carboxamido group at the C3 position was identified as another structural requirement for potent and selective CB1 receptor antagonism. nih.gov The nature of the amide substitution is also important, with a piperidino group providing optimal selectivity for CB1. nih.gov

In other contexts, pyrazole carboxamides have been widely investigated for agricultural applications, showing potent fungicidal and insecticidal activities. nih.govrsc.org The specific arrangement of the carboxamide moiety is critical; pyrazole-5-carboxamides and pyrazole-4-carboxamides can exhibit preferential activity against different types of pests. nih.gov Furthermore, the incorporation of other functionalities like sulfonamide or trifluoromethyl groups has been instrumental in developing potent anti-inflammatory and anticancer agents, respectively. tandfonline.commdpi.com For neuroprotective activity, electron-withdrawing groups such as para-bromo on an aldehyde aromatic ring attached to the pyrazole nucleus elicited higher activity. nih.gov

Compound SeriesKey Structural ModificationPharmacological Target/ActivityObserved Impact
Anticancer Pyrazolesp-Trifluoromethylphenyl at C5EGFR Tyrosine KinaseMost potent anticancer activity in the series. mdpi.com
Antibacterial PyrazolesCyano group at C4Dihydrofolate Reductase (DHFR)Improved inhibitory activity. mdpi.com
Anti-inflammatory PyrazolesN1-BenzenesulfonamideCyclooxygenase (COX)Preferential selectivity towards COX-2. tandfonline.com
Neuroprotective Pyrazolinesp-Bromo on aldehyde aromatic ringGSK3β Inhibition / Nrf2 InductionHigher neuroprotective activity compared to electron-donating groups. nih.gov

This interactive table provides an overview of how different structural modifications on the pyrazole core influence various pharmacological activities. Data sourced from multiple research findings. tandfonline.commdpi.comnih.gov

Applications in Chemical Biology and Rational Drug Design Based on the 5 Benzyloxy 4 Bromo 1 Methyl 1h Pyrazole Scaffold

Development of 5-(Benzyloxy)-4-bromo-1-methyl-1H-pyrazole as a Molecular Probe

Molecular probes are essential tools in chemical biology for the visualization and study of biological processes in real-time. The inherent properties of the pyrazole (B372694) nucleus, such as its stable aromatic nature and synthetic tractability, make it an attractive scaffold for the design of such probes. While direct studies on this compound as a molecular probe are not extensively documented, its structural features suggest significant potential in this area.

The development of pyrazole derivatives as fluorescent probes and chemosensors is a well-established field. These compounds can be functionalized to selectively interact with specific analytes, leading to a detectable change in their photophysical properties, such as fluorescence intensity or color. The 4-bromo position on the this compound scaffold serves as a convenient handle for introducing fluorophores or recognition moieties through various cross-coupling reactions. For instance, Suzuki or Sonogashira coupling reactions could be employed to attach fluorescent groups, transforming the core scaffold into a sensor for specific ions or biomolecules.

Scaffold Derivatization and Lead Optimization Strategies in Medicinal Chemistry

The this compound scaffold is a prime candidate for scaffold derivatization and lead optimization in medicinal chemistry. The process of lead optimization aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound through systematic chemical modifications. The pyrazole core is a privileged scaffold in drug discovery, appearing in numerous approved drugs with a wide range of therapeutic applications.

The 4-bromo atom is a key feature for derivatization, allowing for the introduction of a diverse array of substituents through transition metal-catalyzed cross-coupling reactions. This enables the exploration of the chemical space around the core scaffold to identify structure-activity relationships (SAR). For example, different aryl, heteroaryl, or alkyl groups can be introduced at this position to probe interactions with the binding pocket of a biological target.

The benzyloxy group at the 5-position can also be modified. For instance, the phenyl ring of the benzyl (B1604629) group can be substituted with various functional groups to modulate properties such as lipophilicity and hydrogen bonding capacity. Alternatively, the entire benzyloxy group can be replaced with other alkoxy or aryloxy moieties to explore their impact on biological activity.

The N-methyl group at the 1-position is another site for modification. While methylation often enhances metabolic stability and cell permeability, exploring other N-substituents, such as larger alkyl groups or functionalized chains, could lead to improved pharmacological profiles. A systematic approach to modifying these three positions on the scaffold would allow for a thorough investigation of the SAR, guiding the design of more potent and selective drug candidates.

Modification SitePotential ModificationsDesired Outcome
4-position (Bromo)Aryl, heteroaryl, alkyl groups via cross-couplingEnhanced target binding and selectivity
5-position (Benzyloxy)Substituted benzyl groups, other alkoxy/aryloxy groupsModulated lipophilicity and hydrogen bonding
1-position (Methyl)Larger alkyl groups, functionalized chainsImproved pharmacokinetic properties

In Silico Approaches for Target Discovery and Ligand Design

In silico methods, such as molecular docking and virtual screening, are powerful computational tools that have revolutionized the early stages of drug discovery. These approaches can be effectively applied to the this compound scaffold for target discovery and the rational design of new ligands.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor. This method can be used to screen a library of virtual compounds based on the this compound scaffold against the three-dimensional structure of a known biological target. The docking scores and predicted binding modes can provide valuable insights into the potential interactions between the ligand and the receptor, helping to prioritize compounds for synthesis and biological evaluation.

Virtual Screening is a broader computational approach that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. High-throughput virtual screening can be employed to screen vast compound databases for molecules containing the this compound core. This can lead to the identification of novel hit compounds for a particular therapeutic target.

For instance, a virtual library of derivatives of the this compound scaffold could be generated by computationally modifying the substituents at the 1, 4, and 5-positions. This library could then be docked into the active sites of various protein targets implicated in a disease of interest. The results of such in silico studies can guide the synthetic efforts towards the most promising candidates, thereby accelerating the drug discovery process.

In Silico TechniqueApplication to the ScaffoldPotential Outcome
Molecular DockingPredicting binding modes of derivatives to specific targetsPrioritization of compounds for synthesis
Virtual ScreeningScreening large libraries for scaffold-containing hitsIdentification of novel hit compounds

Future Directions and Emerging Research Avenues for Pyrazole-Based Bioactive Molecules

The pyrazole scaffold continues to be a fertile ground for the discovery of new bioactive molecules. The future of research on pyrazole-based compounds, including those derived from the this compound core, is poised to explore several exciting avenues.

One emerging area is the development of covalent inhibitors . The reactivity of the 4-bromo substituent could be exploited to design derivatives that form a covalent bond with a specific nucleophilic residue in the target protein. This can lead to irreversible inhibition and prolonged therapeutic effects.

Another promising direction is the application of pyrazole-based scaffolds in proteolysis-targeting chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound scaffold could serve as a warhead for binding to a target protein of interest, which is then linked to an E3 ligase-binding moiety.

Furthermore, the exploration of novel biological targets for pyrazole-based compounds is an ongoing effort. With the advancement of chemical biology and proteomics, new disease-relevant proteins are constantly being identified. High-throughput screening and in silico methods will play a crucial role in identifying new therapeutic applications for pyrazole derivatives.

The continued development of synthetic methodologies will also be vital for accessing novel and diverse pyrazole-based chemical entities. This will enable a more comprehensive exploration of the chemical space around the pyrazole core and the discovery of next-generation therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.